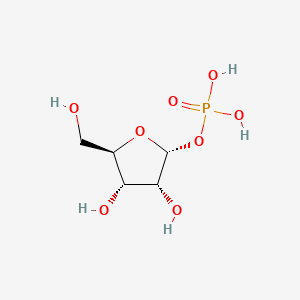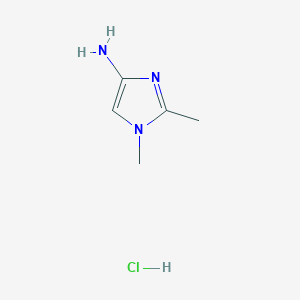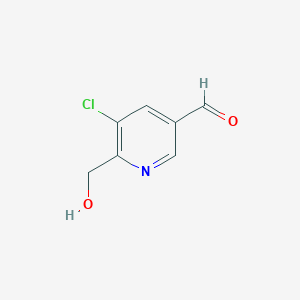
5-chloro-6-(hydroxymethyl)pyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-6-(hydroxymethyl)pyridine-3-carbaldehyde is a chemical compound with a pyridine ring substituted with a chlorine atom at the 5-position, a hydroxymethyl group at the 6-position, and an aldehyde group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-(hydroxymethyl)pyridine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the chlorination of 6-(hydroxymethyl)-3-pyridinecarbaldehyde. The reaction typically employs a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions to introduce the chlorine atom at the 5-position.
Another approach involves the oxidation of 5-chloro-6-(hydroxymethyl)pyridine using an oxidizing agent like pyridinium chlorochromate (PCC) to introduce the aldehyde group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-6-(hydroxymethyl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH₃) or potassium thiolate (KSR).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Major Products Formed
Oxidation: 5-Chloro-6-(carboxymethyl)-3-pyridinecarbaldehyde.
Reduction: 5-Chloro-6-(hydroxymethyl)-3-pyridinemethanol.
Substitution: 5-Methoxy-6-(hydroxymethyl)-3-pyridinecarbaldehyde.
Applications De Recherche Scientifique
5-chloro-6-(hydroxymethyl)pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-chloro-6-(hydroxymethyl)pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-6-(hydroxymethyl)pyridine: Lacks the aldehyde group at the 3-position.
6-(Hydroxymethyl)-3-pyridinecarbaldehyde: Lacks the chlorine atom at the 5-position.
5-Chloro-3-pyridinecarbaldehyde: Lacks the hydroxymethyl group at the 6-position.
Uniqueness
5-chloro-6-(hydroxymethyl)pyridine-3-carbaldehyde is unique due to the presence of all three functional groups (chlorine, hydroxymethyl, and aldehyde) on the pyridine ring
Propriétés
Formule moléculaire |
C7H6ClNO2 |
|---|---|
Poids moléculaire |
171.58 g/mol |
Nom IUPAC |
5-chloro-6-(hydroxymethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H6ClNO2/c8-6-1-5(3-10)2-9-7(6)4-11/h1-3,11H,4H2 |
Clé InChI |
IUJPCWGKHFMVQQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1Cl)CO)C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1R,4R)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B8699314.png)
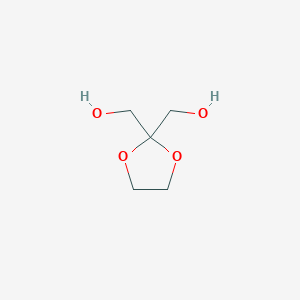
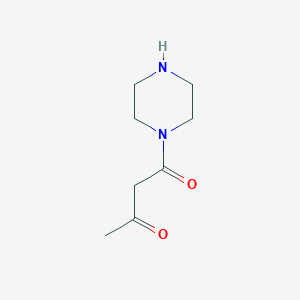
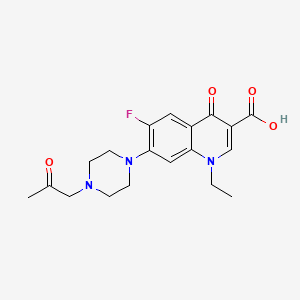

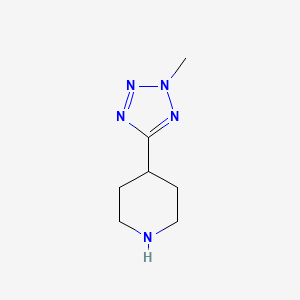
![2-Hydroxymethyl-1-methylimidazo[4,5-c]pyridine](/img/structure/B8699349.png)
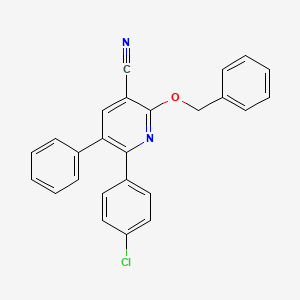
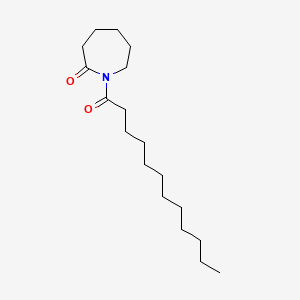
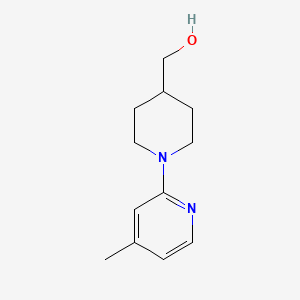

![tert-butyl 5-methyl-3-[(trimethylsilyl)ethynyl]-1H-indazole-1-carboxylate](/img/structure/B8699405.png)
